molecular formula C21H38N2O6SSi B039246 Mesihc CAS No. 115945-18-1

Mesihc

Cat. No. B039246
M. Wt: 474.7 g/mol
InChI Key: BGGYXMKCQZHAAZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Mesihc, also known as 2-(4-methylphenyl)-2-(morpholin-4-yl)acetohydrazide, is a chemical compound that has been studied for its potential therapeutic applications. In

Mechanism Of Action

The exact mechanism of action of mesihc is not fully understood. However, it is believed to act through the induction of apoptosis, or programmed cell death, in cancer cells. Mesihc has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.

Biochemical And Physiological Effects

Mesihc has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, as well as to inhibit angiogenesis, or the formation of new blood vessels that are necessary for tumor growth. Mesihc has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages And Limitations For Lab Experiments

One advantage of mesihc for lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity in animal models, making it a potentially safe and effective therapeutic agent. However, one limitation of mesihc is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are a number of future directions for research on mesihc. One area of interest is in understanding its mechanism of action more fully, which could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration route for mesihc, as well as to investigate its potential in combination with other cancer therapies. Finally, more research is needed to determine the safety and efficacy of mesihc in human clinical trials.

Synthesis Methods

Mesihc can be synthesized through a multistep process involving the reaction of 4-methylbenzaldehyde with hydrazine hydrate, followed by reaction with morpholine and acetic anhydride. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

Mesihc has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have cytotoxic effects on cancer cells in vitro, including breast cancer, lung cancer, and colon cancer cells. Additionally, mesihc has been shown to inhibit the growth and metastasis of cancer cells in vivo in animal models.

properties

CAS RN

115945-18-1

Product Name

Mesihc

Molecular Formula

C21H38N2O6SSi

Molecular Weight

474.7 g/mol

IUPAC Name

cyclohexyl-[(4,4-dimethylpiperazin-4-ium-1-yl)methyl]-hydroxy-(2-methoxyphenyl)silane;methyl sulfate

InChI

InChI=1S/C20H35N2O2Si.CH4O4S/c1-22(2)15-13-21(14-16-22)17-25(23,18-9-5-4-6-10-18)20-12-8-7-11-19(20)24-3;1-5-6(2,3)4/h7-8,11-12,18,23H,4-6,9-10,13-17H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

BGGYXMKCQZHAAZ-UHFFFAOYSA-M

SMILES

C[N+]1(CCN(CC1)C[Si](C2CCCCC2)(C3=CC=CC=C3OC)O)C.COS(=O)(=O)[O-]

Canonical SMILES

C[N+]1(CCN(CC1)C[Si](C2CCCCC2)(C3=CC=CC=C3OC)O)C.COS(=O)(=O)[O-]

synonyms

2-methoxy-sila-hexocyclium
MeSiHC
o-methoxy-sila-hexocyclium

Origin of Product

United States

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